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For Immediate Release

[City, State] — [Date] — New data on the kinase inhibitor Lartesertib (M4076) demonstrates its
high potency and selectivity for Ataxia telangiectasia-mutated (ATM) kinase, a critical regulator
of the DNA damage response (DDR). This comprehensive guide provides a detailed
comparison of Lartesertib's activity against its primary target and structurally related kinases,
offering valuable insights for researchers and drug development professionals in oncology.

Lartesertib is an orally bioavailable, ATP-competitive inhibitor of ATM kinase with a sub-
nanomolar potency.[1][2] Its mechanism of action involves binding to ATM, thereby preventing
the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to
the accumulation of DNA damage and subsequent apoptosis in tumor cells, making it a
promising agent for sensitizing cancer cells to chemo- and radiotherapy.[2]

Kinase Inhibition Profile of Lartesertib

To evaluate the specificity of Lartesertib, its inhibitory activity was assessed against ATM and
other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which share
structural homology. This family includes Ataxia telangiectasia and Rad3-related (ATR), DNA-
dependent protein kinase (DNA-PKcs), and the mammalian target of rapamycin (nTOR).
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Lartesertib against these key kinases.

. . Reference
. Lartesertib (M4076) Fold Selectivity vs.
Kinase Target Compound (KU-
IC50 ATM
55933) IC50
ATM 0.2nM 1 13 nM
DNA-PKcs 12 nM 60 2,500 nM
>30,000 nM (Cellular
ATR >150,000 >100,000 nM
Assay)
9,000 nM (Cellular
PI13Ka 45,000 16,600 nM
Assay)
mTOR Not explicitly reported - 9,300 nM

Data for Lartesertib (M4076) was obtained from preclinical studies. The IC50 for ATM and
DNA-PKcs are from biochemical assays, while the values for ATR and PI3Ka are from cellular
assays. Data for the reference compound KU-55933 is provided for comparative purposes.

The data clearly indicates Lartesertib's exceptional selectivity for ATM. Notably, it demonstrates
a 60-fold higher potency for ATM compared to the closely related DNA-PKcs. Furthermore,
cellular assays revealed that Lartesertib does not significantly inhibit ATR signaling at
concentrations up to 30 uM, highlighting a vast selectivity window. While a direct biochemical
IC50 for Lartesertib against mTOR was not found in the reviewed literature, the high IC50
against the related PI13Ka suggests a similarly favorable selectivity profile.

Experimental Methodologies

The following protocols were employed to determine the kinase inhibition profile of Lartesertib.

In Vitro Biochemical Kinase Assay

The potency of Lartesertib against ATM and DNA-PKcs was determined using a radiometric
kinase assay.
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Protocol:

¢ Recombinant human ATM or DNA-PKcs kinase was incubated with a specific peptide
substrate.

e The kinase reaction was initiated by the addition of [y-33P]ATP.
e The reaction mixture was incubated at room temperature for a defined period.

o The reaction was stopped, and the phosphorylated substrate was captured on a filter
membrane.

o The amount of incorporated radioactivity was quantified using a scintillation counter.

e |IC50 values were calculated by measuring the concentration of Lartesertib required to inhibit
50% of the kinase activity.

Cellular Assays for Kinase Specificity

The selectivity of Lartesertib within a cellular context was evaluated by monitoring the
phosphorylation of downstream targets of the PIKK family kinases.

Protocol:

e Cancer cell lines (e.g., HT29 for ATR/CHK1 and PC3 for PI3K/AKT signaling) were treated
with varying concentrations of Lartesertib.

e For ATR-CHK1 pathway analysis, cells were exposed to a DNA damaging agent to induce
ATR activation.

» Following treatment, whole-cell lysates were prepared.

e The phosphorylation status of key downstream targets (e.g., CHK1 for ATR and AKT for
PI3K) was assessed by Western blotting using phospho-specific antibodies.

e The concentration of Lartesertib at which phosphorylation was inhibited by 50% was
determined to be the cellular IC50 value.
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Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams
have been generated.
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ATM Signaling Pathway and Lartesertib's Point of Intervention.
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Experimental Workflow for Assessing Kinase Inhibitor Specificity.

Conclusion

The available preclinical data strongly support Lartesertib as a highly potent and selective
inhibitor of ATM kinase. Its superior selectivity against other PIKK family members, particularly
ATR and DNA-PKcs, suggests a lower potential for off-target effects, which is a desirable
characteristic for targeted cancer therapies. This specificity profile, combined with its oral
bioavailability, positions Lartesertib as a promising candidate for further clinical development in
combination with DNA-damaging agents to enhance anti-tumor efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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